molecular formula C32H48ClN3O9 B1663619 阿尔维斯匹霉素盐酸盐 CAS No. 467214-21-7

阿尔维斯匹霉素盐酸盐

货号 B1663619
CAS 编号: 467214-21-7
分子量: 653.2 g/mol
InChI 键: BXRBNELYISPBKT-BJGZLATJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alvespimycin, also known as 17-DMAG, is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor . It has been used in trials studying the treatment of solid tumors in various cancers as an antitumor agent . Compared to the first HSP90 inhibitor tanespimycin, Alvespimycin exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity .


Synthesis Analysis

Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones. It could also form glutathione conjugates at the 19-position on the quinone ring .


Molecular Structure Analysis

The chemical formula of Alvespimycin is C32H48N4O8 . The average molecular weight is 616.7455 . The InChI string representation of its structure is InChI=1S/C32H48N4O8/c1-18-14-22-27 (34-12-13-36 (5)6)24 (37)17-23 (29 (22)39)35-31 (40)19 (2)10-9-11-25 (42-7)30 (44-32 (33)41)21 (4)16-20 (3)28 (38)26 (15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3, (H2,33,41) (H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 .


Chemical Reactions Analysis

Alvespimycin mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .


Physical And Chemical Properties Analysis

Alvespimycin is a small molecule with a molecular weight of 616.75 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis . For obtaining a higher solubility, it is suggested to warm the tube at 37°C and shake it in the ultrasonic bath for a while .

科学研究应用

HSP90 Inhibition

阿尔维斯匹霉素盐酸盐,一种抗肿瘤苯醌类抗生素格尔丹霉素的类似物,主要以其结合HSP90(热休克蛋白90)的能力而闻名。这种作用导致HSP90功能的抑制,导致其客户蛋白的降解和耗竭。这些蛋白在细胞周期调节和信号传导中至关重要,使阿尔维斯匹霉素在癌症研究和治疗中显得重要(Definitions, 2020)

抗肿瘤效应和临床试验

阿尔维斯匹霉素属于天然产物阿替霉素类,以其抗肿瘤效应而闻名。它已进入多项用于治疗癌症的临床试验,尤其是作为静脉和口服产品。这种药物在对抗各种恶性肿瘤中的作用,尤其是在其他治疗失败时,是正在进行的研究的关键领域(Porter et al., 2009)

药代动力学建模

研究还集中在开发阿尔维斯匹霉素的药代动力学模型上。这涉及了解药物的代谢、预测药物暴露和解释剂量-反应关系。这些模型在优化剂量以达到最大疗效方面尤为重要,用于治疗癌症(Hu, Lu, & Zhao, 2014)

癌症中的联合治疗

已有研究探讨了将阿尔维斯匹霉素与其他药物(如曲妥珠单抗)联合用于治疗晚期实体肿瘤。这些研究旨在确定安全剂量并评估这些联合疗法的治疗潜力,通常在难治性恶性肿瘤病例中显示出有希望的结果(Jhaveri et al., 2012)

治疗急性髓系白血病

阿尔维斯匹霉素也已被评估其在治疗急性髓系白血病(AML)中的疗效。研究重点是确定药物在AML患者中的最大耐受剂量、安全性以及药代动力学/药效学特征,揭示了其在这一背景下作为治疗剂的潜力。这些研究为了解药物的耐受性和临床活性迹象提供了见解,这对于开发有效的AML治疗方案至关重要(Lancet et al., 2010)

与化疗药物的协同效应

研究表明,阿尔维斯匹霉素可以与其他化疗药物协同作用。例如,已经证明它可以增强其他药物在骨肉瘤模型中对端粒酶抑制的效力。这表明阿尔维斯匹霉素可能是联合治疗中的重要组成部分,为癌症治疗提供新策略(Hu et al., 2015)

遗传疾病中的新应用

在遗传疾病背景下,阿尔维斯匹霉素也被确定为蛋白水平的潜在调节剂。在为常染色体显性白质脑病开发的筛选策略中,阿尔维斯匹霉素被发现能够降低Lamin B1的水平,表明其在肿瘤学之外的潜在应用(Giorgio et al., 2020)

克服慢性粒细胞白血病对伊马替尼的耐药性

Alvespimycin已被研究用于克服慢性髓系白血病(CML)中伊马替尼的耐药性。它在治疗CML方面表现出潜力,特别是在其他治疗方法(如伊马替尼)出现耐药性的情况下。这项研究强调了Alvespimycin在针对不同类型癌细胞方面的多功能性(Alves et al., 2023)

氧化还原活性和毒性研究

研究还调查了Alvespimycin醌基团的氧化还原活性特性,据信这些特性会影响其肝毒性。了解Alvespimycin的氧化还原行为对于开发更安全和更有效的癌症治疗方法至关重要(Goldstein, 2011)

安全和危害

Alvespimycin exhibits a dose-limiting toxicity where most toxic effects were experienced at ≥ 80mg/m^2 in Phase I clinical trials . Common adverse effects include nausea, vomiting, fatigue, hematologic toxicity, liver enzyme .

属性

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYBWLNYPEFJK-IHLRWNDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431773
Record name Alvespimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alvespimycin hydrochloride

CAS RN

467214-21-7
Record name Alvespimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVESPIMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvespimycin hydrochloride
Reactant of Route 2
Alvespimycin hydrochloride
Reactant of Route 3
Alvespimycin hydrochloride
Reactant of Route 4
Alvespimycin hydrochloride
Reactant of Route 5
Reactant of Route 5
Alvespimycin hydrochloride
Reactant of Route 6
Reactant of Route 6
Alvespimycin hydrochloride

Citations

For This Compound
91
Citations
K Jhaveri, K Miller, L Rosen, B Schneider, L Chap… - Clinical Cancer …, 2012 - AACR
Purpose: We conducted a phase I dose-escalation study to define the maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics of alvespimycin (17-DMAG), a …
Number of citations: 71 aacrjournals.org
JR Porter, J Ge, J Lee, E Normant… - Current topics in …, 2009 - ingentaconnect.com
… Kosan Biosciences developed 17-DMAG or alvespimycin hydrochloride for clinical evaluation as both an intravenous and oral product. Infinity Pharmaceuticals is developing IPI-504 or …
Number of citations: 79 www.ingentaconnect.com
F Zagouri, TN Sergentanis, D Chrysikos… - The Breast, 2013 - Elsevier
Purpose Pharmacological inhibition of Hsp90 shows great promise in breast cancer treatment. This is the first systematic review to synthesize all available data and to evaluate the …
Number of citations: 89 www.sciencedirect.com
DS Hong, U Banerji, B Tavana, GC George… - Cancer treatment …, 2013 - Elsevier
… A phase 1 dose-escalation trial of trastuzumab and alvespimycin hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors …
Number of citations: 268 www.sciencedirect.com
R Garcia-Carbonero, A Carnero, L Paz-Ares - The Lancet Oncology, 2013 - thelancet.com
Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many proteins essential for cell survival. Many oncogenes, including tyrosine …
Number of citations: 407 www.thelancet.com
H Mellatyar, S Talaei, Y Pilehvar-Soltanahmadi… - Biomedicine & …, 2018 - Elsevier
Heat shock protein 90 (Hsp90) is an evolutionary preserved molecular chaperone which mediates many cellular processes such as cell transformation, proliferation, and survival in …
Number of citations: 92 www.sciencedirect.com
V Petrikaitė, D Matulis - Medicina, 2011 - mdpi.com
This review describes the recent progress in the field of heat shock protein 90 (Hsp90) inhibitor design. Hsp90 is a heat shock protein with a molecular weight of approximately 90 kDa. …
Number of citations: 15 www.mdpi.com
LM Butler, R Ferraldeschi, HK Armstrong… - Molecular cancer …, 2015 - AACR
HSP90 is required for maintaining the stability and activity of a diverse group of client proteins, including protein kinases, transcription factors, and steroid hormone receptors involved in …
Number of citations: 205 aacrjournals.org
JR Porter, CC Fritz, KM Depew - Current opinion in chemical biology, 2010 - Elsevier
… Thus, Kosan Biosciences developed 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG, alvespimycin hydrochloride, 3) which retained potent Hsp90 inhibition …
Number of citations: 216 www.sciencedirect.com
K Jhaveri, S Chandarlapaty, D Lake, T Gilewski… - Clinical breast …, 2014 - Elsevier
… A phase I dose-escalation trial of trastuzumab and alvespimycin hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors …
Number of citations: 107 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。